tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate
Description
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutane ring fused to a 2-methoxyphenyl substituent. Carbamates of this class are commonly employed as intermediates in organic synthesis, particularly in pharmaceutical research, where they serve as protective groups for amines or building blocks for complex molecules .
Properties
IUPAC Name |
tert-butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(10-7-11-16)12-8-5-6-9-13(12)19-4/h5-6,8-9H,7,10-11H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQULHWUGXLOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145767 | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-73-7 | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-methoxyphenyl)cyclobutanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is an organic compound belonging to the carbamate class, which are esters of carbamic acid. Carbamates are used in agriculture, pharmaceuticals, and as intermediates in organic synthesis. this compound has potential antibacterial properties and interacts with biochemical pathways.
Applications
This compound is investigated for various applications:
- Pharmaceutical Development: It serves as a lead compound for developing new drugs.
- Organic Synthesis: Utilized as a building block in organic synthesis for preparing complex molecules.
- Medicinal Chemistry: Due to its potential biological activities, it has garnered interest in medicinal chemistry.
- Antimicrobial & Anticancer Research: It is investigated for potential antimicrobial and anticancer properties.
- Material Science: Its unique structure and properties make it an attractive candidate for further research in material science.
- Development of New Materials: It is utilized in the development of new materials and chemical processes.
Physicochemical Properties and Analysis
Various analytical techniques, including NMR, IR, and MS, provide data regarding purity, structure confirmation, and functional group identification of this compound.
Factors Influencing Activity
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate with similar compounds:
*Estimated based on analogs.
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., methoxy): The 2-methoxy group in the target compound likely enhances solubility in polar organic solvents compared to halogenated analogs. Its ortho position may introduce steric hindrance, affecting reactivity in coupling reactions . For instance, the 3-fluoro analog is a stable white solid , while the 2-chloro variant is used in pharmaceutical intermediates .
Ring Size :
- Cyclobutyl rings (vs. cyclopropyl) provide greater conformational flexibility, which may influence binding interactions in biological systems or catalytic processes .
Physical State :
- Hydroxymethyl-substituted analogs (e.g., tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate) are liquids due to hydrogen bonding, whereas halogenated derivatives are typically solids .
Biological Activity
Tert-butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H23NO3, featuring a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring substituted with a methoxyphenyl group. This unique structure may contribute to its biological activity.
The biological activity of this compound primarily involves interactions with specific molecular targets within biological systems. The mechanism can be hypothesized as follows:
- Receptor Interaction : The methoxyphenyl group may enhance binding affinity to certain receptors, potentially modulating their activity.
- Enzyme Inhibition : The carbamate function could interact with enzymes, leading to inhibition or activation depending on the target enzyme's nature.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation .
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. For example, compounds with similar structures have shown significant growth inhibition in breast cancer models .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparative Analysis
Comparing this compound with similar compounds reveals unique aspects of its structure that may influence its biological profile:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate | Moderate antimicrobial activity |
| Compound B | tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate | High cytotoxicity against specific cancer cell lines |
Q & A
Q. What purification techniques are optimal for isolating this compound?
- Answer :
- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–40% EtOAc).
- Recrystallization : Dissolve in hot ethanol, then cool to −20°C for crystal formation.
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for high-purity batches.
emphasizes solvent selection to avoid decomposition during purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
